4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile
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Overview
Description
4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of bromine, chlorine, and nitrile functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(bromomethyl)-6-chlorobenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aromatic amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitrile and halogens makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(bromomethyl)benzoate
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
4-Bromo-2-(bromomethyl)-6-chlorobenzonitrile is unique due to the combination of bromine, chlorine, and nitrile groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4Br2ClN |
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Molecular Weight |
309.38 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)-6-chlorobenzonitrile |
InChI |
InChI=1S/C8H4Br2ClN/c9-3-5-1-6(10)2-8(11)7(5)4-12/h1-2H,3H2 |
InChI Key |
LGTHDUHALNURHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)C#N)Cl)Br |
Origin of Product |
United States |
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